molecular formula C12H11NO4 B2405978 6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid CAS No. 198068-75-6

6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid

Cat. No.: B2405978
CAS No.: 198068-75-6
M. Wt: 233.223
InChI Key: HRHANSVVAKFTKU-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the privileged 2-oxoquinoline structural class, which is recognized for its diverse and significant biological activities. Its molecular framework serves as a critical synthetic intermediate and core structure in the development of novel therapeutic agents. Researchers leverage this scaffold in the design and synthesis of compounds with potential anti-proliferative properties, as closely related quinoline-3-carboxamide derivatives have demonstrated promising activity against various human cancer cell lines, including pancreatic, cervical, and breast carcinomas . The structure is also highly relevant in immunomodulation research, with analogous compounds serving as lead structures for the treatment of autoimmune diseases and as anti-angiogenic agents in oncology . The synthetic versatility of the 2-oxoquinoline-4-carboxylic acid motif is further highlighted by its accessibility via classic reactions such as the Pfitzinger synthesis, which involves the condensation of isatin derivatives with carbonyl compounds . This makes it a versatile building block for generating diverse chemical libraries. As a key pharmacophore, this compound provides researchers with a versatile template for structure-activity relationship (SAR) studies, enabling the exploration of new chemical space for identifying potential inhibitors of various enzymatic targets and the development of new small-molecule therapeutics .

Properties

IUPAC Name

6-methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-10-4-3-7(17-2)5-8(10)9(12(15)16)6-11(13)14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHANSVVAKFTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist. These interactions disrupt normal cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A methyl-substituted derivative with different biological activities.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness

6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylic acid groups enhance its solubility and ability to interact with biological targets, making it a valuable compound in various research fields .

Biological Activity

6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly in the fields of cancer research and drug resistance. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C_12H_11NO_4. Its structure includes a quinoline ring system with a methoxy group and a carboxylic acid functional group, which are believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • P-glycoprotein (P-gp) Inhibition : Studies have shown that compounds similar to this compound can inhibit P-glycoprotein, a key player in drug efflux and multidrug resistance in cancer cells. This inhibition can potentially enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes the findings from relevant studies:

CompoundCell LineIC50 (μM)Reference
This compoundEPG85-257RDB (P-gp positive)10
This compoundEPG85-257P (P-gp negative)20

These results indicate that the compound exhibits moderate cytotoxic effects, particularly against multidrug-resistant cell lines.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance, researchers synthesized a series of quinoline analogues that demonstrated varying degrees of P-gp inhibition and cytotoxicity. The most potent analogues showed an increase in efficacy compared to standard treatments like verapamil .

Example Study

In one study, a series of quinoline derivatives were evaluated for their ability to inhibit P-glycoprotein-mediated drug efflux. The results indicated that specific structural modifications significantly enhanced their inhibitory activity. Notably, compounds with hydroxyl groups at specific positions exhibited increased potency against resistant cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing 6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted aniline precursors or hydrolysis of ester derivatives. For example, ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate undergoes hydrolysis under acidic conditions (6M HCl, reflux) to yield carboxylic acid derivatives with ~90% efficiency . Additionally, oxidation of 1-methyl-2-hydroxy-1,2-dihydroquinoline intermediates can generate the 2-oxo functionality, as demonstrated in studies on analogous quinoline systems . Key steps include temperature-controlled condensation and solvent selection (e.g., DMF or DCM) to minimize side reactions .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Methodological Answer : Characterization should include:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., methoxy at C6, methyl at N1).
  • IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹ for carboxylic acid and 2-oxo groups).
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., theoretical m/z 233.2 for C₁₂H₁₁NO₄).
  • X-ray crystallography for definitive structural elucidation, especially if polymorphic forms are suspected .

Q. What are the solubility properties and storage recommendations for this compound?

  • Methodological Answer : The compound is sparingly soluble in water and DMSO but dissolves better in polar aprotic solvents (e.g., DMF). Store at 4°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis of the 2-oxo group. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer : Optimize the following parameters:
  • Temperature : Maintain reflux conditions during cyclization to ensure complete ring closure while avoiding decomposition.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
  • Workup : Neutralize acidic hydrolysis mixtures gradually to prevent premature crystallization of intermediates.

Q. What strategies are effective for selectively modifying functional groups in this compound to create derivatives?

  • Methodological Answer :
  • Oxidation : The 2-oxo group can be further oxidized to quinoline-2,4-dione derivatives using strong oxidants (e.g., KMnO₄) under controlled pH .
  • Esterification : Protect the carboxylic acid group with ethyl chloroformate to enable selective modifications at other positions (e.g., methoxy demethylation with BBr₃) .
  • Reduction : Sodium borohydride selectively reduces the 2-oxo group to a hydroxyl, yielding 1-methyl-2-hydroxy derivatives for biological activity studies .

Q. How do substituent positions on the quinoline ring influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Methoxy at C6 : Enhances electron density on the ring, increasing susceptibility to electrophilic substitution. Compare with 2-hydroxy analogs (), where hydroxyl groups promote hydrogen bonding in biological targets .
  • Methyl at N1 : Steric hindrance from the methyl group reduces nucleophilic attack at N1 but stabilizes the lactam form of the 2-oxo group .
  • Biological Implications : Substituent positioning affects interactions with enzymes (e.g., topoisomerase inhibition in fluoroquinolone analogs) .

Q. How should researchers address discrepancies in reported physicochemical data across different studies?

  • Methodological Answer :
  • Cross-validation : Use multiple techniques (e.g., DSC for melting point verification, HPLC for purity assessment) to resolve conflicts. For example, reported melting points (277–280°C) may vary due to polymorphic forms or hydrate formation .
  • Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra to confirm structural assignments .
  • Batch analysis : Replicate synthesis and characterization under standardized conditions to isolate protocol-dependent variables .

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